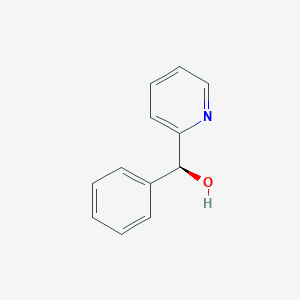

(S)-phenyl(pyridin-2-yl)methanol

説明

Structure

3D Structure

特性

分子式 |

C12H11NO |

|---|---|

分子量 |

185.22 g/mol |

IUPAC名 |

(S)-phenyl(pyridin-2-yl)methanol |

InChI |

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m0/s1 |

InChIキー |

UYESUYBXKHPUDU-LBPRGKRZSA-N |

異性体SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)O |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)O |

製品の起源 |

United States |

Asymmetric Synthetic Methodologies

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. The use of whole-cell biocatalysts and isolated enzymes offers high selectivity under mild reaction conditions, presenting a favorable alternative to traditional chemical methods.

The primary biocatalytic route to (S)-phenyl(pyridin-2-yl)methanol involves the asymmetric reduction of the prochiral ketone, phenyl(pyridin-2-yl)methanone. This transformation is achieved with high efficiency and enantiomeric excess (e.e.) using a variety of microorganisms.

Whole-cell biocatalysis is often preferred for its operational simplicity and the obviation of enzyme purification. Various microbial strains have demonstrated the ability to stereoselectively reduce phenyl(pyridin-2-yl)methanone.

####### 2.1.1.1.1. Fungal Strains

Select fungal strains are effective in the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone. For instance, Penicillium funiculosum CCT 5523 has been shown to reduce the substrate to (S)-phenyl(pyridin-2-yl)methanol with a 65% yield and an enantiomeric excess greater than 99%. Similarly, Alternaria alternata has been utilized for this conversion. Another notable fungus, Talaromyces flavus, also participates in this bioreduction.

Table 1: Fungal-Mediated Bioreduction of Phenyl(pyridin-2-yl)methanone

| Fungal Strain | Product | Enantiomeric Excess (e.e.) | Yield |

|---|

####### 2.1.1.1.2. Yeast Strains

Yeast strains are widely employed in biocatalytic reductions. Hansenula polymorpha and Hansenula fabianii are among the yeasts capable of converting phenyl(pyridin-2-yl)methanone to its corresponding (S)-alcohol. These yeasts contain alcohol dehydrogenases that facilitate the enantioselective reduction.

####### 2.1.1.1.3. Bacterial Strains

Certain bacterial strains have been identified as efficient biocatalysts for the production of (S)-phenyl(pyridin-2-yl)methanol. Lactobacillus paracasei BD101, when used as a whole-cell catalyst, has demonstrated the ability to reduce phenyl(pyridin-2-yl)methanone. In a study, this strain produced (S)-phenyl(pyridin-2-yl)methanol with a 92.3% yield and a 99.9% enantiomeric excess. Another bacterium, Leuconostoc pseudomesenteroides N13, has also been successfully used for this purpose.

Table 2: Bacterial-Mediated Bioreduction of Phenyl(pyridin-2-yl)methanone

| Bacterial Strain | Product | Enantiomeric Excess (e.e.) | Yield |

|---|

####### 2.1.1.1.4. Optimization of Biphasic Systems and Reaction Conditions

To enhance the efficiency and yield of the bioreduction process, optimization of reaction conditions is crucial. The use of biphasic systems, for instance, can overcome issues of substrate and product inhibition. In the case of Lactobacillus paracasei BD101, a biphasic system was developed to improve the synthesis of (S)-phenyl(pyridin-2-yl)methanol. The optimization of this system involved screening various organic solvents and adjusting parameters such as pH and temperature.

Enantioselective Bioreduction of Phenyl(pyridin-2-yl)methanone

Enzymatic Reduction by Alcohol Dehydrogenases (ADHs)

The enzymatic reduction of 2-benzoylpyridine (B47108) to (S)-phenyl(pyridin-2-yl)methanol using alcohol dehydrogenases (ADHs) offers a highly selective and environmentally benign synthetic route. These enzymes, which belong to the oxidoreductase class, catalyze the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl group of the ketone.

Several microorganisms are known to produce ADHs capable of the asymmetric reduction of prochiral ketones. Among the most well-characterized and utilized are those from Thermoanaerobacter brockii and Lactobacillus kefir.

Thermoanaerobacter brockii : The alcohol dehydrogenase from the thermophilic bacterium Thermoanaerobacter brockii (TbADH) is a well-studied enzyme known for its robustness and thermal stability. doaj.org It is an NADP(H)-dependent enzyme that typically follows Prelog's rule, yielding (S)-alcohols. While the wild-type enzyme can reduce a range of ketones, its efficiency with bulky substrates like 2-benzoylpyridine can be limited. nih.govnih.gov

Lactobacillus kefir : This gram-positive bacterium is a source of multiple ADHs, including both (R)- and (S)-specific enzymes. researchgate.net The NADP-dependent ADH from Lactobacillus kefir has demonstrated a broad substrate scope for the stereoselective reduction of various aliphatic and aromatic ketones, as well as β-keto esters, to their corresponding enantiomerically pure alcohols. researchgate.netyoutube.com Engineered variants of Lactobacillus kefir ADH have shown excellent performance in the asymmetric reduction of a wide array of ketones, achieving high conversions and enantiomeric excesses. doaj.orgnih.gov

The table below summarizes the characteristics of these enzymes.

| Enzyme Source | Cofactor | Stereoselectivity | Optimal pH | Optimal Temperature (°C) |

| Thermoanaerobacter brockii | NADP(H) | (S)-specific (Prelog) | ~7.0-8.0 | High (thermostable) |

| Lactobacillus kefir | NADP(H) / NAD(H) | (R)- and (S)-specific | ~7.0 | 50 |

The high cost of nicotinamide cofactors necessitates their in-situ regeneration for enzymatic reductions to be economically viable on a preparative scale. illinois.eduillinois.edunih.gov Two primary strategies are employed for this purpose: substrate-coupled and enzyme-coupled regeneration.

Substrate-Coupled Regeneration: In this approach, a single ADH catalyzes both the reduction of the target ketone and the oxidation of a sacrificial co-substrate, typically a cheap and readily available alcohol like isopropanol (B130326). The oxidation of isopropanol to acetone (B3395972) regenerates the reduced cofactor (NADPH or NADH). hw.ac.uk

Enzyme-Coupled Regeneration: This method utilizes a second enzyme and a corresponding substrate to regenerate the cofactor. A common system pairs the ADH with glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing NADP+ to NADPH. researchgate.net This system is highly efficient and drives the equilibrium of the primary reaction towards the product.

Directed evolution has emerged as a powerful tool to tailor the properties of ADHs for specific applications, including enhancing their activity, stability, and enantioselectivity towards non-natural or sterically demanding substrates like 2-benzoylpyridine. nih.gov This process involves iterative rounds of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with improved characteristics.

A notable example is the directed evolution of the thermostable ADH from Thermoanaerobacter brockii (TbSADH). Through site-directed mutagenesis of residues within the substrate-binding pocket, researchers have successfully engineered variants with enhanced activity and enantioselectivity for the reduction of bulky ketones. For instance, a triple-mutant of TbSADH (A85G/I86A/Q101A) was identified that exhibited a significantly higher total turnover number (TTN) of 6555 and an enantiomeric excess (ee) of 99% for the S-selective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone, a close analog of 2-benzoylpyridine. nih.gov

The table below presents data on the directed evolution of TbSADH for the reduction of a 2-benzoylpyridine derivative.

| Enzyme Variant | Substrate | Total Turnover Number (TTN) | Enantiomeric Excess (ee, %) |

| A85G/I86A | (4-chlorophenyl)-(pyridin-2-yl)methanone | 3071 | >99 (S) |

| A85G/I86A/Q101A | (4-chlorophenyl)-(pyridin-2-yl)methanone | 6555 | 99 (S) |

Chemoenzymatic Pathways to Pyridine-Based Chiral Alcohols

Chemoenzymatic strategies combine chemical synthesis with biocatalytic steps to achieve the desired transformation. In the context of (S)-phenyl(pyridin-2-yl)methanol synthesis, this can involve the chemical synthesis of a precursor that is then subjected to an enzymatic reduction.

The synthesis of α-halogenated derivatives of 2-benzoylpyridine, such as 2-bromo-1-phenyl-1-(pyridin-2-yl)ethan-1-one or 2-chloro-1-phenyl-1-(pyridin-2-yl)ethan-1-one, can be achieved through the direct halogenation of the parent ketone. pressbooks.pub This reaction typically proceeds via the formation of an enol or enolate intermediate in the presence of an acid or base catalyst, respectively. libretexts.org Common halogenating agents include elemental bromine (Br₂) or chlorine (Cl₂). youtube.comlibretexts.org For instance, the bromination of a ketone can be carried out in an ethereal solution in the presence of a Lewis acid like anhydrous aluminum chloride, followed by the addition of liquid bromine. guidechem.com

While the subsequent enzymatic reduction of these α-haloketones to produce chiral halohydrins is a known strategy, specific examples for the synthesis of (S)-phenyl(pyridin-2-yl)methanol through this route are not extensively documented.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation of 2-benzoylpyridine is a highly efficient and atom-economical method for the synthesis of (S)-phenyl(pyridin-2-yl)methanol. illinois.edu This approach utilizes chiral transition metal complexes, most commonly based on ruthenium, rhodium, or iridium, to catalyze the enantioselective addition of hydrogen to the carbonyl group.

The selection of the metal precursor and the chiral ligand is crucial for achieving high yields and enantioselectivities. A variety of chiral phosphine (B1218219) ligands have been developed and successfully applied in these hydrogenations.

The following table summarizes selected examples of asymmetric catalytic hydrogenation of 2-benzoylpyridine.

| Catalyst System | Base | Solvent | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) | ee (%) |

| Ru-XylSunPhos-Daipen | - | - | - | - | High | up to 99.5 |

| [Rh(COD)Binapine]BF₄ | - | - | - | - | High | up to 99 |

| [Ir(COD)Cl]₂ / Chiral Ligand | LiOtBu | Methanol (B129727) | 5.0 | 40 | 97 | 96 |

| [Ir(COD)Cl]₂ / Chiral Ligand | K₂CO₃ | Methanol | 3.0 | 40 | 96 | 94 |

These examples demonstrate the high efficiency and enantioselectivity that can be achieved through asymmetric catalytic hydrogenation, making it a highly attractive method for the industrial production of (S)-phenyl(pyridin-2-yl)methanol.

Ruthenium-Catalyzed Enantioselective Hydrogenation

Ruthenium-based catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of aryl-pyridyl ketones to produce chiral alcohols like (S)-phenyl(pyridin-2-yl)methanol. The effectiveness of these catalytic systems often relies on the design of chiral ligands that coordinate with the ruthenium center, creating a chiral environment for the reduction of the prochiral ketone.

The development of multidentate chiral ligands is crucial for achieving high enantioselectivity in ruthenium-catalyzed hydrogenations. A notable example is the use of a Ru-XylSunPhos-Daipen bifunctional catalytic system for the hydrogenation of various substituted aryl-pyridyl ketones, which has achieved enantiomeric excesses (ee) up to 99.5% acs.org. The "SunPhos" family of ligands, which are C4-tuned atropisomeric bisphosphines, in combination with a chiral diamine like DPEN, forms a highly effective catalyst. For the synthesis of (S)-phenyl(pyridin-2-yl)methanol, the combination of (S,S)-DAIPEN and (R)-Xyl-SunPhos with RuCl2(PPh3)3 has been shown to be particularly effective.

Furthermore, novel ferrocenyl P,P,N,N,O-ligands have been developed, representing a rare class of ligands containing both chiral bisphosphine and diamine groups. These ligands, when complexed with ruthenium, have shown high reactivity and enantioselectivity in the asymmetric hydrogenation of ketones rsc.org. Cinchona alkaloid-based NNP ligands have also been successfully employed in ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones, yielding chiral alcohols with up to 99.9% ee nih.govrsc.org.

Ferrocene-based ligands are widely used in asymmetric catalysis due to their unique structural and electronic properties. Their planar chirality and the presence of the bulky ferrocene (B1249389) backbone can create a highly stereoselective environment around the metal center. In the context of ruthenium-catalyzed hydrogenations, ferrocene-based P,P,N,N,O-ligands have been synthesized and their ruthenium complexes prepared by reacting the ligand with [Ru(benzene)Cl2]2 rsc.org. These catalysts have proven effective in the asymmetric hydrogenation of simple and α,β-unsaturated ketones, affording the corresponding chiral alcohols in high yields and enantioselectivities rsc.org.

The versatility of ferrocene-based ligands is further highlighted by their application in asymmetric transfer hydrogenation (ATH) reactions. Chiral ferrocenyl ligands have been screened for ruthenium(II)-catalyzed ATH of acetophenone, a model substrate, using a formic acid/triethylamine azeotrope as the hydrogen source, achieving moderate to good enantioselectivities scirp.org. While most ATH reactions with chiral ferrocene-derived catalysts utilize isopropanol as the hydrogen donor, the use of formic acid is advantageous due to its potential for irreversible kinetic enantioselectivity scirp.org.

| Ligand Type | Catalyst System | Substrate | Yield (%) | ee (%) |

| P,P,N,N-Ligand (XylSunPhos-Daipen) | Ru-XylSunPhos-Daipen | Aryl-pyridyl ketones | - | up to 99.5 |

| Ferrocenyl P,P,N,N,O-Ligand | Ru-complex | Simple and α,β-unsaturated ketones | up to 99 | up to 96 |

| Cinchona Alkaloid-based NNP Ligand | Ru-complex | Aromatic and heteroaromatic ketones | - | up to 99.9 |

| Ferrocenyl Ligand (in ATH) | Ru(II)-complex | Acetophenone | - | up to 86 |

Iridium-Catalyzed Enantioselective Hydrogenation

Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of a wide range of substrates, including challenging ketones. The development of robust and highly selective iridium catalysts often involves the design of multidentate ligands that can effectively control the stereochemical outcome of the reaction.

Researchers have successfully developed modular and electronically rich tridentate ferrocene aminophosphoxazoline ligands (f-amphox) for iridium-catalyzed asymmetric hydrogenation of simple ketones. These ligands, under mild conditions, have led to superb activities and excellent enantioselectivities, affording the corresponding enantiomerically enriched alcohols with almost all products achieving >99% ee researchgate.net. The resulting chiral alcohols are important intermediates in the pharmaceutical industry.

Another class of effective ligands are the cinchona alkaloid-based NNP ligands. These have been utilized in iridium-catalyzed asymmetric hydrogenation of various ketones, consistently delivering excellent results nih.gov. The combination of these chiral ligands with an iridium precursor, such as [Ir(COD)Cl]2, generates a highly active and enantioselective catalyst. For instance, the hydrogenation of phenyl(pyridin-2-yl)methanone using a catalyst prepared from a specific chiral NNP ligand and [Ir(COD)Cl]2 in the presence of a base like sodium carbonate can produce (S)-phenyl(pyridin-2-yl)methanol in high yield and with an ee value of 94% google.com.

A significant achievement in iridium-catalyzed asymmetric hydrogenation is the development of catalysts with exceptionally high turnover numbers (TON), indicating high efficiency and stability. The use of tridentate ferrocene aminophosphoxazoline ligands (f-amphox) has enabled TONs of up to 1,000,000 for the hydrogenation of simple ketones, with full conversions and >99% ee for nearly all products researchgate.net. Similarly, ferrocene-based amino-phosphine-sulfonamide (f-Amphamide) ligands have been applied in iridium-catalyzed asymmetric hydrogenation of aryl ketones, achieving TONs up to 200,000 with >99% conversion and >99% ee researchgate.net.

The development of heterogeneous P-N-N tridentate ligands for iridium-catalyzed asymmetric hydrogenation has also shown promise for industrial applications. These polymer-supported catalysts exhibit excellent activity and selectivity, comparable to their homogeneous counterparts, and have been successfully applied in both batch recycling and continuous flow processes. In a continuous hydrogenation setup for the synthesis of a key intermediate of bepotastine (B66143) besilate, a higher TON of 30,290 was achieved, even under lower pressure compared to the homogeneous system rsc.org.

| Ligand Type | Catalyst System | Key Feature | TON | ee (%) |

| Ferrocene aminophosphoxazoline (f-amphox) | Ir-complex | High activity for simple ketones | up to 1,000,000 | >99 |

| Ferrocene amino-phosphine-sulfonamide (f-Amphamide) | Ir-complex | High activity for aryl ketones | up to 200,000 | >99 |

| Heterogeneous P-N-N tridentate ligand | Ir-complex | Continuous flow process | 30,290 | >99 |

Rhodium and Palladium-Based Catalytic Systems

While ruthenium and iridium have been extensively studied, rhodium and palladium-based catalysts also play a role in asymmetric hydrogenation and related transformations.

Rhodium catalysts, particularly those with chiral phosphine ligands, have a long history in asymmetric hydrogenation, famously applied in the industrial synthesis of L-DOPA. For the reduction of ketones, rhodium catalysts based on P,N-chiral oxazolinyl ferrocenes have been shown to increase the enantioselectivity of the reaction, achieving up to 99% ee. The configuration of the resulting alcohol is dependent on the configuration of the ferrocene fragment in the ligand urfu.ru.

Palladium catalysts are more commonly associated with other asymmetric transformations like allylic alkylation. However, the development of chiral ligands for palladium catalysis, such as those based on ferrocene, has been extensive. For instance, planar chiral diphosphineoxazolinyl ferrocene ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation of esters with malonates, demonstrating high reactivity and selectivity urfu.ru. While not directly hydrogenation, these developments in chiral ligand design for palladium can inform the design of ligands for other catalytic systems.

The exploration of diverse metal-ligand combinations continues to be a fruitful area of research, with the ultimate goal of developing highly efficient, selective, and practical methods for the synthesis of chiral molecules like (S)-phenyl(pyridin-2-yl)methanol.

Substrate Scope and Functional Group Tolerance in Asymmetric Hydrogenation

Asymmetric hydrogenation of ketones is a highly effective method for producing optically active secondary alcohols, which are crucial intermediates in the synthesis of various biologically active compounds. This process involves the activation of molecular hydrogen by a chiral catalyst and its selective addition to one of the two enantiofaces of the carbonyl group, boasting a 100% atom efficiency.

The scope of asymmetric hydrogenation is broad, encompassing a variety of ketone substrates. Ruthenium complexes with chiral diphosphines and amine-based ligands have demonstrated high catalytic activity and enantioselectivity for the hydrogenation of ketones under neutral to slightly basic conditions. The chiral environment of these catalysts can be fine-tuned by altering the combination of the two ligands, allowing for the synthesis of a diverse range of chiral secondary alcohols in high enantiomeric excess.

Furthermore, η6-arene/TsDPEN–Ru and MsDPEN–CpIr catalysts are effective for asymmetric reactions under mildly acidic conditions. These catalysts have been successfully applied to the hydrogenation of aromatic heterocyclic ketones. For instance, the MsDPEN–CpIr complex efficiently catalyzed the asymmetric hydrogenation of 4-chromanone, yielding the corresponding chiral alcohol in 99% enantiomeric excess. Substituted 4-chromanones, 4-thiochromanone, a cyclic keto sulfone, and a tetrahydro-4-quinolinone have also proven to be suitable substrates for this reaction, achieving nearly perfect enantioselectivity.

The table below illustrates the substrate scope and enantioselectivity of asymmetric hydrogenation for various ketones using different catalyst systems.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| 4-Chromanone | p-Cymene/TsDPEN–Ru | 98% | nih.gov |

| 4-Chromanone | MsDPEN–CpIr complex | 99% | nih.gov |

| Substituted 4-Chromanones | MsDPEN–CpIr complex | Nearly perfect | nih.gov |

| 4-Thiochromanone | MsDPEN–CpIr complex | Nearly perfect | nih.gov |

| Cyclic Keto Sulfone | MsDPEN–CpIr complex | Good | nih.gov |

| Tetrahydro-4-quinolinone | MsDPEN–Cp*Ir complex | Good | nih.gov |

Asymmetric Addition Reactions

Diastereoselective Addition of Aryl Organometallic Reagents to Heteroaromatic Aldehydes

The synthesis of enantioenriched diaryl-, aryl heteroaryl-, and diheteroarylmethanols can be achieved through the catalytic asymmetric addition of aryl organometallic reagents to aldehydes. A one-pot method involves the generation of ArZnBu from aryl bromides, which then adds to aldehydes in the presence of an enantioenriched amino alcohol-based catalyst. A key challenge in this process is a background reaction promoted by lithium chloride, which can be suppressed by the addition of the chelating diamine TEEDA (tetraethylethylene diamine). This modification allows for the formation of enantioenriched diarylmethanols with greater than 90% enantiomeric excess.

However, this method is not directly applicable to heteroaryl bromides due to the instability of the corresponding heteroaryl lithium intermediates. To overcome this, a modified procedure utilizes EtZnCl for the metathesis, which can be conducted at low temperatures. The resulting EtZn(Ar(Hetero)) intermediates, where Ar(Hetero) can be 2- and 3-thiophenyl, 2-benzothiophenyl, 3-furyl, and 5-indolyl, have been successfully added to aldehydes and heteroaryl aldehydes with enantioselectivities ranging from 81-99%. nih.gov

The following table presents examples of the diastereoselective addition of aryl organometallic reagents to various aldehydes.

| Aryl Organometallic Reagent | Aldehyde | Catalyst | Enantiomeric Excess (ee) | Reference |

| ArZnBu | Benzaldehyde | Amino alcohol-based | >90% | nih.gov |

| EtZn(2-thiophenyl) | Benzaldehyde | Amino alcohol-based | 81-99% | nih.gov |

| EtZn(3-furyl) | 2-Pyridinecarboxaldehyde | Amino alcohol-based | 81-99% | nih.gov |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed and often recovered for reuse.

Application of Optically Pure Glycerol (B35011) and Threitol Derivatives

While specific examples detailing the direct application of optically pure glycerol and threitol derivatives in the synthesis of (S)-phenyl(pyridin-2-yl)methanol are not extensively documented in the provided search results, the principles of using such chiral auxiliaries are well-established. These polyol-derived auxiliaries can be used to form chiral acetals or ketals with aldehydes or ketones, thereby directing subsequent nucleophilic additions. For instance, a chiral diol derived from threitol can be used to form a chiral acetal (B89532) with an aldehyde, which then undergoes a diastereoselective reaction with an organometallic reagent. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched alcohol.

Utilization of Dioxolane-Based Chiral Auxiliaries (e.g., (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol)

(S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal, is a commercially available chiral building block derived from D-mannitol. jigspharma.comgeorganics.skfishersci.comnist.govsigmaaldrich.com It is a versatile chiral auxiliary used in a variety of asymmetric syntheses. In the context of synthesizing (S)-phenyl(pyridin-2-yl)methanol, (S)-Solketal could be oxidized to the corresponding aldehyde, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde. This chiral aldehyde can then react with a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, in a diastereoselective addition reaction. The stereochemistry of the newly formed hydroxyl group would be directed by the chiral center of the dioxolane ring. Subsequent deprotection of the acetonide group would yield the target molecule.

The table below outlines the general properties of (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol.

| Property | Value |

| CAS Number | 22323-82-6 |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| Appearance | Clear to slightly yellow liquid |

| Purity | ≥98% |

Strategic Use of N-Amino Cyclic Carbamate (B1207046) Hydrazones

Chiral N-amino cyclic carbamate (ACC) auxiliaries have been effectively used to achieve asymmetric induction in aldol-type reactions. nih.gov The hydrazones derived from these auxiliaries can undergo diastereoselective addition to aldehydes. The stereochemical outcome of the reaction can be controlled by the reaction temperature. At room temperature, the reaction is under thermodynamic control and exclusively forms the anti-aldol product. nih.gov Conversely, at -78 °C, the reaction is under kinetic control and favors the formation of the syn-aldol addition product. nih.gov

In a potential synthesis of (S)-phenyl(pyridin-2-yl)methanol, a chiral N-amino cyclic carbamate hydrazone derived from a suitable ketone could be reacted with 2-pyridinecarboxaldehyde. By carefully controlling the reaction conditions, it would be possible to favor the formation of the desired diastereomer. Subsequent cleavage of the hydrazone and the chiral auxiliary would yield the target alcohol. This methodology offers a high degree of stereocontrol, often with excellent diastereoselectivity and enantioselectivity. nih.gov

The following table summarizes the stereochemical control in the aldol (B89426) addition of N-amino cyclic carbamate hydrazones.

| Reaction Temperature | Control | Major Product | Reference |

| Room Temperature | Thermodynamic | anti-Aldol | nih.gov |

| -78 °C | Kinetic | syn-Aldol | nih.gov |

Conventional Synthetic Routes with Stereochemical Control

These methods often involve the synthesis of a racemic mixture followed by resolution, or the transformation of an existing chiral molecule where the stereocenter is manipulated or inverted.

Nucleophilic substitution reactions provide a classic and reliable method for achieving stereochemical control, particularly through the inversion of a stereocenter. The Mitsunobu reaction is a prime example of this strategy, allowing for the conversion of a secondary alcohol into a variety of other functional groups with complete inversion of configuration organic-chemistry.orgnih.gov.

This methodology can be applied to the synthesis of (S)-phenyl(pyridin-2-yl)methanol by starting with its enantiomer, the (R)-alcohol. The (R)-enantiomer can be obtained from the resolution of the racemic alcohol, for example, through enzymatic kinetic resolution nih.govbu.eduscielo.brresearchgate.net. In a kinetic resolution, an enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer scielo.brresearchgate.net.

Once the (R)-phenyl(pyridin-2-yl)methanol is isolated, it can be subjected to Mitsunobu conditions. The reaction involves activating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) organic-chemistry.orgnih.gov. This in-situ activation forms a good leaving group, which is then displaced by a nucleophile in an Sₙ2 reaction. Using an oxygen nucleophile like a carboxylate (e.g., benzoic acid or acetic acid), followed by hydrolysis of the resulting ester, achieves a formal inversion of the alcohol's stereochemistry, converting the (R)-enantiomer into the desired (S)-enantiomer organic-chemistry.org.

The most direct and industrially attractive route to (S)-phenyl(pyridin-2-yl)methanol is the asymmetric reduction of the corresponding prochiral ketone, phenyl(pyridin-2-yl)methanone (also known as 2-benzoylpyridine). This transformation can be achieved with exceptional levels of enantioselectivity using transition-metal catalysts bearing chiral ligands google.comgoogle.com.

Catalytic asymmetric hydrogenation involves reacting the ketone with hydrogen gas in the presence of a chiral catalyst, typically based on iridium, rhodium, or ruthenium google.comgoogle.comnih.gov. The catalyst consists of a metal center and a chiral organic ligand that creates a chiral environment around the metal. This chiral pocket forces the ketone to bind in a specific orientation, leading to the delivery of hydrogen to one face of the carbonyl, thus producing one enantiomer of the alcohol preferentially. Research has demonstrated that iridium and rhodium complexes are particularly effective. For instance, using a chiral ligand with an iridium metal complex ([Ir(COD)Cl]₂) in the presence of a base can yield (S)-phenyl(pyridin-2-yl)methanol with high yields and enantiomeric excess (ee) values often exceeding 95% google.comgoogle.com. The choice of base, solvent, temperature, and hydrogen pressure are critical parameters that are optimized to maximize both conversion and enantioselectivity google.comgoogle.com.

Table 1: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone for the Synthesis of (S)-phenyl(pyridin-2-yl)methanol google.comData derived from patent examples describing various reaction conditions.

| Catalyst System | Base | Solvent | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | K-tert-butoxide | Methanol | 40 | 3.0 | 12 | 81 | 95 |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Li-tert-butoxide | Methanol | 60 | 3.0 | 8 | 97 | 96 |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Li-tert-butoxide | Methanol | 40 | 5.0 | 8 | 97 | 96 |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Na₂CO₃ | Methanol | 40 | 3.0 | 12 | 90 | 94 |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Na-methoxide | Methanol | 40 | 3.0 | 12 | 91 | 85 |

Stereodivergent synthesis refers to the ability to selectively generate any possible stereoisomer of a product from a common set of starting materials, typically by changing the catalyst or reaction conditions. For a molecule with a single stereocenter like phenyl(pyridin-2-yl)methanol (B192787), this translates to the selective synthesis of either the (S) or (R) enantiomer. The asymmetric hydrogenation described previously is a perfect example of a stereodivergent process. By simply choosing the enantiomer of the chiral ligand, one can reverse the stereochemical outcome of the reduction. Using a catalyst prepared with an (R)-configured chiral ligand will produce (R)-phenyl(pyridin-2-yl)methanol, while the corresponding (S)-configured ligand yields the (S)-enantiomer, (S)-phenyl(pyridin-2-yl)methanol google.comgoogle.com.

Regioselectivity becomes relevant when a reaction can occur at multiple sites on a molecule. While the direct reduction of 2-benzoylpyridine is not a regioselective issue, related synthetic strategies can be. For instance, in the synthesis of more complex analogues, regioselective functionalization of the pyridine (B92270) or phenyl ring either before or after the creation of the chiral alcohol center is a key consideration. Methodologies such as the stereodivergent synthesis of δ-valerolactones bearing azaarene-containing stereocenters showcase how multiple catalysts can be used in one pot to control different stereocenters independently, a principle that highlights the advanced level of control achievable in modern synthesis rsc.org. Similarly, studies on the regioselective and stereodivergent synthesis of vic-diamines from chiral amino alcohols containing a 2-pyridyl moiety demonstrate the ability to control both which atom is attacked (regioselectivity) and the resulting stereochemistry (stereoselectivity) in complex systems related to the target molecule mdpi.com.

Stereochemical Characterization and Enantiomeric Purity Assessment

Analytical Techniques for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. High-performance liquid chromatography is a primary method for this determination. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their relative proportions. uma.esnih.gov The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For the analysis of phenyl(pyridin-2-yl)methanol (B192787), polysaccharide-based columns, such as the Daicel Chiralcel OD-H, are particularly effective. doi.orghplcmart.com This column contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated onto silica (B1680970) gel, providing a chiral environment for separation. hplcmart.comhplc.eu The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram. Syntheses aiming for (S)-phenyl(pyridin-2-yl)methanol have reported achieving high enantioselectivity, with ee values often exceeding 95%. google.com

Below are typical conditions used for the HPLC analysis of related chiral alcohols using a Chiralcel OD-H column, which are applicable for the analysis of (S)-phenyl(pyridin-2-yl)methanol. doi.org

Table 1: Example HPLC Conditions for Enantiomeric Excess (ee) Determination

| Parameter | Value |

| Column | Daicel Chiralcel OD-H |

| Mobile Phase | n-Hexane / isopropanol (B130326) (92:8) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (t_R) | The (S) and (R) enantiomers will have distinct retention times allowing for quantification. |

| Data derived from similar compound analyses. doi.org |

Assignment of Absolute Configuration

While HPLC can determine the ratio of enantiomers, it does not inherently identify which peak corresponds to the (S) or (R) configuration. For this, other methods are required to assign the absolute configuration of the chiral center.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its relative and absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of its atoms. nih.gov For phenyl(pyridin-2-yl)methanol, this analysis confirms the connectivity and stereochemistry of the molecule. The crystal structure reveals that the pyridine (B92270) and phenyl rings are significantly inclined to each other. nih.goviucr.org In the crystal lattice, molecules are linked by O—H⋯N hydrogen bonds into helical chains. nih.gov

Table 2: Crystal Data for phenyl(pyridin-2-yl)methanol

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.4385 Å, b = 14.3429 Å, c = 9.2255 Å |

| Volume (V) | 984.27 ų |

| Molecules per unit cell (Z) | 4 |

| Data from the crystallographic study of the racemic compound. nih.gov |

When performing single-crystal X-ray diffraction on a chiral, non-centrosymmetric crystal, the phenomenon of anomalous scattering can be used to determine the absolute configuration. mit.edu The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. ox.ac.ukresearchgate.net A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the assigned stereochemistry is correct. mit.eduresearchgate.net Conversely, a value near 1 suggests that the inverted structure is the correct one. This evaluation is now a standard and essential component of crystallographic analysis for chiral molecules. ox.ac.uk

A reliable method for assigning the peaks in a chiral chromatogram is to compare them with an authentic, enantiomerically pure standard. heraldopenaccess.usuma.es In the context of (S)-phenyl(pyridin-2-yl)methanol, an authentic sample can be synthesized using a well-established asymmetric synthesis method where the stereochemical outcome is known. google.com For instance, the asymmetric hydrogenation of 2-benzoylpyridine (B47108) using a specific chiral catalyst system is known to produce the (S)-enantiomer. google.com By injecting this synthesized (S)-standard into the HPLC system under the same conditions as the unknown sample, the retention time for the (S)-enantiomer can be definitively identified.

Spectroscopic and Physical Methods for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and connectivity of the compound. While standard NMR does not differentiate between enantiomers, the resulting spectra are essential for verifying the identity and purity of the synthesized material before chiral analysis. doi.org

Optical Rotation : Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity. The specific rotation, [α]D, is a characteristic physical constant for a pure enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). doi.org Measuring the optical rotation of a sample can confirm its chirality and enantiomeric enrichment. The sign of rotation (+ or -) for (S)-phenyl(pyridin-2-yl)methanol can be used as a characteristic identifier when compared to literature values or authentic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of (S)-phenyl(pyridin-2-yl)methanol. Analysis of ¹H, ¹³C, and Heteronuclear Multiple Bond Correlation (HMBC) spectra provides detailed information about the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-phenyl(pyridin-2-yl)methanol exhibits characteristic signals corresponding to the aromatic protons of the phenyl and pyridine rings, as well as the methine and hydroxyl protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the following chemical shifts (δ) and coupling constants (J) are typically observed. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for (S)-phenyl(pyridin-2-yl)methanol in CDCl₃ rsc.org

| Atom Type | ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constant (J in Hz) | ¹³C Chemical Shift (ppm) |

| Pyridinyl-H | 8.63 – 8.57 | m | 160.8 |

| Pyridinyl-H | 7.64 | td, J = 7.7, 1.7 | 147.8 |

| Phenyl-H | 7.44 – 7.34 | m | 143.2 |

| Pyridinyl-H | 7.31 | dt, J = 5.5, 2.2 | 136.8 |

| Phenyl-H/Pyridinyl-H | 7.25 – 7.20 | m | 128.6 |

| Phenyl-H | 7.17 | dd, J = 7.9, 0.6 | 127.8 |

| Methine-H | 5.78 | d, J = 4.3 | 127.1 |

| Hydroxyl-H | 5.29 | d, J = 4.4 | 122.4 |

| - | - | - | 121.4 |

| - | - | - | 74.9 |

Note: The assignments are based on typical spectral data and may require further 2D NMR experiments like HMBC for unambiguous confirmation.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a 2D NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is instrumental in confirming the connectivity between the phenyl, pyridinyl, and methanol (B129727) moieties of the molecule. For instance, correlations would be expected between the methine proton and the carbons of both the phenyl and pyridine rings, as well as the ipso-carbons of these rings.

Optical Rotation Measurements

Optical rotation is a key physical property used to characterize chiral molecules and assess their enantiomeric purity. It measures the extent to which a substance rotates the plane of polarized light. masterorganicchemistry.com The specific rotation, [α], is a standardized value that depends on the temperature, the wavelength of the light source (commonly the sodium D-line, 589 nm), the concentration of the sample, and the solvent used. libretexts.org

For (S)-phenyl(pyridin-2-yl)methanol, the sign and magnitude of the specific rotation are definitive identifiers of this particular enantiomer. Different enantiomers of the same compound rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org

Detailed Research Findings:

A reported value for the specific rotation of (S)-phenyl(pyridin-2-yl)methanol is [α]²⁰_D = -80.5° (c 1, CHCl₃). acs.org This indicates that at 20°C, using the sodium D-line, a 1 g/mL solution in chloroform will rotate plane-polarized light 80.5 degrees in the counter-clockwise (levorotatory) direction. The enantiomeric purity of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. A lower absolute value would suggest the presence of the corresponding (R)-enantiomer.

Data Table: Optical Rotation Data for (S)-phenyl(pyridin-2-yl)methanol

| Parameter | Value | Conditions | Reference |

| Specific Rotation [α]²⁰_D | -80.5° | c 1, Chloroform | acs.org |

Mechanistic Investigations and Computational Chemistry

Reaction Kinetic and Pathway Analysis

The formation of (S)-phenyl(pyridin-2-yl)methanol is most effectively achieved through the asymmetric hydrogenation of its precursor, 2-benzoylpyridine (B47108). This reaction's kinetics and pathways are crucial for optimizing yield and enantioselectivity.

The asymmetric hydrogenation of 2-benzoylpyridine to produce (S)-phenyl(pyridin-2-yl)methanol is typically carried out using a chiral catalyst system. google.comgoogle.com The reaction generally proceeds under a hydrogen atmosphere at controlled temperature and pressure. google.com The choice of catalyst, solvent, and base has been shown to significantly influence the reaction rate and the enantiomeric excess (ee) of the final product. For instance, using a chiral ligand in conjunction with a metal complex such as Iridium or Ruthenium is a common strategy. google.comgoogle.com

Different reaction conditions have been explored to optimize the synthesis. The following table summarizes the impact of varying reaction parameters on the yield and enantioselectivity of (S)-phenyl(pyridin-2-yl)methanol formation.

| Catalyst System | Base | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | ee (%) | Reference |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Lithium t-butoxide | Methanol (B129727) | 40 | 3.0 | 12 | 97 | 99 | google.com |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Sodium methoxide | Methanol | 40 | 3.0 | 12 | 91 | 85 | google.com |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Sodium carbonate | Methanol | 40 | 3.0 | 12 | 90 | 94 | google.com |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Lithium t-butoxide | Methanol | 40 | 5.0 | 8 | 93 | 94 | google.com |

Interactive Data Table: The data suggests that the choice of base plays a critical role in achieving high enantioselectivity, with lithium t-butoxide providing the highest ee value of 99%. google.com While changes in pressure and reaction time also affect the outcome, the base appears to be a key factor in the stereochemical control of this reaction.

While specific studies detailing the isolation and characterization of reaction intermediates for the synthesis of (S)-phenyl(pyridin-2-yl)methanol using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are not extensively documented in the public literature, the general mechanism of asymmetric transfer hydrogenation of ketones provides insights into the likely intermediates. The catalytic cycle is believed to involve the formation of a metal-hydride species from the catalyst precursor and the hydrogen source. The ketone substrate, 2-benzoylpyridine, then coordinates to the chiral metal complex, forming a transient diastereomeric intermediate. nih.gov The stereochemistry of the final product is determined by the facial selectivity of hydride transfer from the metal to the carbonyl carbon within this intermediate. Following the hydride transfer, the resulting alcohol product dissociates, regenerating the catalyst for the next cycle.

The high levels of enantioselectivity observed in the synthesis of (S)-phenyl(pyridin-2-yl)methanol are a direct result of effective stereocontrol exerted by the chiral catalyst. The underlying principle is asymmetric induction, where the chirality of the catalyst dictates the stereochemical outcome of the reaction. wikipedia.org

In the context of reducing prochiral ketones like 2-benzoylpyridine, the stereocontrol mechanism is often explained by models that consider the steric and electronic interactions between the substrate and the chiral ligand of the catalyst in the transition state. For catalysts like Ru-BINAP, the C2 symmetry of the diphosphine ligand creates a well-defined chiral environment. The substrate approaches the metal center in a way that minimizes steric hindrance between the phenyl and pyridyl groups of the ketone and the bulky groups of the chiral ligand. This preferential orientation leads to the hydride being delivered to one face of the carbonyl group over the other, resulting in the formation of one enantiomer in excess.

While the term "1,4-asymmetric induction" is more commonly applied to systems where a pre-existing stereocenter influences the formation of a new one four atoms away, the principles of minimizing steric strain in a diastereomeric transition state are analogous. In the catalytic asymmetric hydrogenation of 2-benzoylpyridine, the chiral catalyst essentially acts as the source of induction, and the high enantioselectivity achieved points to a highly ordered transition state where the catalyst and substrate are intimately associated.

Computational Studies on Molecular Structure and Reactivity

Computational chemistry provides powerful tools for understanding the molecular properties of (S)-phenyl(pyridin-2-yl)methanol, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the stable conformations of molecules and their relative energies. For (S)-phenyl(pyridin-2-yl)methanol, DFT calculations can elucidate the preferred spatial arrangement of the phenyl and pyridyl rings relative to the chiral carbinol center. Such studies, often performed with basis sets like B3LYP/6-31G**, can reveal the dihedral angles and bond lengths of the lowest energy conformers. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or other chemical reagents. The conformational flexibility of the molecule, particularly the rotation around the C-C bonds connecting the rings to the stereocenter, can also be assessed, providing insights into its dynamic behavior in solution.

The solid-state structure of phenyl(pyridin-2-yl)methanol (B192787) has been determined by X-ray crystallography. These studies provide precise information about the molecular geometry and the intermolecular interactions that govern the crystal packing.

In the crystal lattice, the molecules are linked by O-H···N hydrogen bonds, forming helical chains that extend along the c-axis. wikipedia.org The pyridine (B92270) and phenyl rings are inclined to each other at a significant angle. The following table summarizes the key crystallographic data for phenyl(pyridin-2-yl)methanol.

| Parameter | Value | Reference |

| Formula | C₁₂H₁₁NO | wikipedia.org |

| Crystal System | Orthorhombic | wikipedia.org |

| Space Group | Pna2₁ | wikipedia.org |

| a (Å) | 7.4385 (8) | wikipedia.org |

| b (Å) | 14.3429 (16) | wikipedia.org |

| c (Å) | 9.2255 (10) | wikipedia.org |

| V (ų) | 984.27 (19) | wikipedia.org |

| Z | 4 | wikipedia.org |

| Dihedral Angle (phenyl-pyridine) (°) | 71.42 (10) | wikipedia.org |

| Hydrogen Bond (O-H···N) Distance (Å) | 2.809 (4) | wikipedia.org |

Global reactivity descriptors, derived from computational methods, offer a quantitative measure of the chemical reactivity and stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov For molecules similar in structure to (S)-phenyl(pyridin-2-yl)methanol, a smaller HOMO-LUMO gap has been correlated with good chemical reactivity. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within the molecule. It can identify key orbital interactions, such as hyperconjugation, which contribute to the molecule's stability. nih.gov In (S)-phenyl(pyridin-2-yl)methanol, NBO analysis would likely reveal significant delocalization of electron density between the aromatic rings and the p-orbitals of the carbinol group, as well as the nature of the hydrogen bonding interactions observed in the crystal structure. These computational insights are invaluable for predicting the molecule's behavior in chemical reactions.

Construction of Potential Energy Surfaces for Reaction Pathways

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. wayne.edunumberanalytics.com It can be visualized as a multidimensional landscape with valleys corresponding to stable molecular structures (reactants, intermediates, and products) and mountain passes that represent transition states between these stable structures. wayne.edu The study of a PES is crucial for understanding reaction mechanisms, predicting reaction outcomes, and calculating reaction rates. wayne.edunumberanalytics.com

The construction of a PES for a chemical reaction, such as the asymmetric reduction of a ketone to form an alcohol like (S)-phenyl(pyridin-2-yl)methanol, involves several computational steps. nih.gov Initially, the geometries of all relevant species—reactants, intermediates, transition states, and products—are optimized. acs.org This process typically employs methods like density functional theory (DFT), which has been shown to be effective for such calculations. acs.org For instance, a common functional used for these optimizations is a dispersion-corrected one, such as B3PW91-D3(BJ), combined with a suitable basis set like def2-SVP. acs.org

Once the geometries are optimized, each structure is characterized by calculating its vibrational frequencies. A stable species (minimum on the PES) will have zero imaginary frequencies, while a transition state is identified by having exactly one imaginary frequency. acs.org Following this, more accurate energy calculations can be performed on these optimized geometries to refine the energy profile of the reaction pathway. acs.org By mapping these energy points, a detailed PES is constructed, providing a comprehensive view of the reaction landscape and the energy barriers that must be overcome. wayne.edu

| Computational Step | Description | Purpose | Representative Method |

| Geometry Optimization | Finding the lowest energy arrangement of atoms for a given molecule or complex. | To identify stable structures (reactants, products, intermediates) and transition states on the PES. nih.gov | Density Functional Theory (DFT), e.g., B3PW91-D3(BJ)/def2-SVP. acs.org |

| Frequency Calculation | Calculating the vibrational frequencies of the optimized structures. | To characterize stationary points on the PES as either minima (no imaginary frequencies) or transition states (one imaginary frequency). acs.org | DFT. |

| Single-Point Energy | Calculating a more accurate energy for a fixed geometry. | To refine the energy differences between reactants, transition states, and products. acs.org | Higher-level theory or larger basis sets. |

| Reaction Path Following | Mapping the trajectory between a transition state and its connected minima. | To confirm that a transition state correctly connects the desired reactants and products. nih.gov | Intrinsic Reaction Coordinate (IRC). |

Understanding Chiral Induction in Catalytic Systems

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. catalysis.blog The key to this process lies in the use of chiral catalysts that create a stereochemically defined environment, influencing the pathway of the reaction to favor the formation of one enantiomer over the other. catalysis.blog

Ligand-Metal Complex Interactions and Their Influence on Selectivity

In transition metal catalysis, the catalyst is often a complex consisting of a central metal atom bound to one or more ligands. nih.gov When these ligands are chiral, they impart their handedness to the entire complex, creating a chiral environment around the reactive metal center. catalysis.blog This chiral environment is directly responsible for inducing stereoselectivity in the reaction. nih.gov

The interaction between the chiral ligand and the metal center is fundamental. The ligand's structure dictates the three-dimensional arrangement of the catalytic complex. This specific geometry controls how a substrate molecule can approach and coordinate to the metal center. mdpi.com For the synthesis of a chiral alcohol like (S)-phenyl(pyridin-2-yl)methanol via the asymmetric hydrogenation of the corresponding ketone, a chiral catalyst will bind the ketone in a preferred orientation. This is typically achieved by minimizing steric hindrance between the substrate and the bulky groups on the chiral ligand. mdpi.com

Numerous studies have demonstrated the effect of ligand structure on enantioselectivity. For example, in the iridium-catalyzed enantioselective hydrogenation of pyridinium (B92312) salts, ligands with electron-donating groups were found to enhance reactivity, and the position of these substituents on the ligand's backbone significantly impacted the enantiomeric ratio of the product. nih.gov Similarly, in the ruthenium-catalyzed hydrogenation of ketophosphonates, chiral BINAP ligands create a highly selective environment for producing chiral hydroxyphosphonates. mdpi.com These examples underscore the principle that the precise architecture of the ligand-metal complex is the critical factor controlling selectivity in asymmetric catalysis.

| Catalyst/Ligand System | Reaction Type | Key Finding on Selectivity |

| Ir-MeO-BoQPhos | Asymmetric Hydrogenation of Pyridinium Salts | Methoxy substitution on the pyridyl portion of the ligand was crucial for achieving high enantioselectivity (up to 93:7 er). nih.gov |

| (R)-BINOL/Ru | Asymmetric Hydrogenation of Ketophosphonates | The BINOL-based ruthenium catalyst facilitated the formation of chiral alcohols with high enantioselectivity. mdpi.com |

| Peptide Ligands with Ti | Asymmetric Strecker Reaction | The chiral Ti-peptide complex coordinates the imine substrate to minimize steric interactions, allowing for facial-selective cyanide delivery. mdpi.com |

| Chiral Oxazaborolidinium Salts | Enantioselective Cyanosilylation of Aldehydes | The catalyst creates a chiral environment that leads to high enantiomeric purity in the resulting cyanohydrin products, with a predictable absolute configuration. acs.org |

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

(S)-phenyl(pyridin-2-yl)methanol is a crucial chiral building block in the asymmetric synthesis of a variety of complex molecules. Its stereogenic center and functional groups make it a valuable precursor for creating enantiomerically pure pharmaceutical agents and other intricate organic structures. The asymmetric synthesis of these derivatives is often achieved through methods like the asymmetric addition of aryl organometallic reagents to heteroaromatic aldehydes, biocatalytic techniques, or, most attractively from an industrial and atom-economical standpoint, asymmetric catalytic hydrogenation. google.comgoogle.com

Synthesis of Pharmaceutical Intermediates and Bioactive Compounds

The enantiomerically pure form of phenyl(pyridin-2-yl)methanol (B192787) and its derivatives are instrumental in the synthesis of several key pharmaceutical intermediates and bioactive compounds.

(S)-phenyl(pyridin-2-yl)methanol derivatives are central to the synthesis of important antihistamines. For instance, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol is a key intermediate in the production of Bepotastine (B66143). google.com The synthesis of Bepotastine besilate, a histamine (B1213489) H1 antagonist used for allergic rhinitis and urticaria, heavily relies on the construction of this chiral alcohol. google.comgoogle.com Industrial production often involves the chiral resolution of the racemic mixture, which can be inefficient. google.com More advanced methods focus on the asymmetric hydrogenation of (4-chlorophenyl)(pyridin-2-yl) ketone to directly yield the desired (S)-enantiomer with high enantiomeric excess. google.comgoogle.com

Similarly, (S)-(4-chlorophenyl)-2-pyridinemethanol is a direct precursor to the potent antihistamine S-carbinoxamine. google.com One synthetic route involves the condensation of 2-pyridinecarbaldehyde and p-chlorophenylboronic acid using rhodium and carbene catalysts to produce the optically pure (S)-(4-chlorophenyl)-2-pyridinemethanol. This intermediate is then etherified with 2-chloro-N,N-dimethylethylamine to yield S-carbinoxamine. google.com This asymmetric approach provides a more efficient alternative to the resolution of racemic carbinoxamine. google.com

Table 1: Synthesis of Antihistamine Precursors

| Antihistamine | Chiral Precursor | Synthetic Method | Ref |

|---|---|---|---|

| Bepotastine | (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | Asymmetric hydrogenation of (4-chlorophenyl)(pyridin-2-yl) ketone | google.comgoogle.com |

| Carbinoxamine | (S)-(4-chlorophenyl)-2-pyridinemethanol | Asymmetric condensation followed by Williamson etherification | google.com |

While direct synthesis of Mefloquine (B1676156) from (S)-phenyl(pyridin-2-yl)methanol is not the primary route, the structurally related (R)-phenyl(pyridin-2-yl)methanol derivatives are important for creating analogs and studying the structure-activity relationships of quinoline (B57606) antimalarials. google.com Mefloquine, a crucial drug for treating chloroquine-resistant malaria, possesses a chiral center. google.comnih.gov The synthesis of Mefloquine analogs often involves the creation of a quinoline methanol (B129727) core, and the stereochemistry of this core is critical for its biological activity. nih.gov For example, the synthesis of novel pentafluorosulfanyl analogs of mefloquine involves the creation of a quinoline methanol structure, highlighting the importance of this chemical motif in the development of new antimalarial agents. researchgate.netresearchgate.net

Derivatives of (pyridin-2-yl)methanol have been investigated for their potential as novel therapeutic agents, including those with analgesic and anticonvulsant properties. For instance, certain (pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists for the transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain sensation and inflammation. nih.gov The systematic optimization of these compounds has led to the identification of antagonists with favorable preclinical profiles in models of neuropathic and central pain. nih.gov Furthermore, hybrid molecules derived from pyrrolidine-2,5-dione, which can be conceptually linked to precursors like (S)-phenyl(pyridin-2-yl)methanol, have demonstrated significant anticonvulsant and analgesic activity in animal models. nih.gov

Phenyl(pyridin-2-yl)methanol is a key intermediate in the synthesis of Doxylamine, an ethanolamine-class antihistamine with significant sedative effects. google.comveeprho.com A common synthetic route starts with 2-acetylpyridine, which reacts with a Grignard reagent generated from bromobenzene (B47551) and magnesium to form 2-pyridyl phenyl methyl methanol (an alternative name for phenyl(pyridin-2-yl)methanol). google.comresearchgate.net This intermediate is then reacted with sodium amide and 2-dimethylamino chloroethane (B1197429) to produce doxylamine. google.com While many syntheses produce a racemic mixture, methods to produce enantiomerically pure (d)-doxylamine, which shows superior activity, are of great interest. researchgate.netindexcopernicus.com

Table 2: Doxylamine Synthesis Intermediate

| Starting Material | Intermediate | Final Product | Ref |

|---|---|---|---|

| 2-Acetylpyridine | Phenyl(pyridin-2-yl)methanol | Doxylamine | google.comresearchgate.net |

Chiral Crown Ether Synthesis

The direct functionalization of crown ethers is a developing area of synthesis. While specific examples detailing the use of (S)-phenyl(pyridin-2-yl)methanol as a chiral building block for crown ethers are not prevalent in the reviewed literature, the principles of synthesizing functionalized crown ethers suggest its potential utility. nih.gov The introduction of chiral substituents onto a crown ether ring can lead to the formation of chiral cavities capable of enantioselective recognition. The functionalization of aliphatic crown ethers often proceeds via a radical intermediate, allowing for the introduction of various functional groups. nih.gov Given its defined stereochemistry, (S)-phenyl(pyridin-2-yl)methanol could serve as a valuable chiral handle to be incorporated into crown ether structures, potentially leading to new chiral hosts for applications in asymmetric catalysis and molecular recognition.

Regioselective and Stereodivergent Synthesis of Vicinal Diamines

Research has demonstrated the utility of (S)-phenyl(pyridin-2-yl)methanol as a chiral auxiliary in the regioselective and stereodivergent synthesis of vicinal diamines. These structural motifs are of significant importance in medicinal chemistry and ligand design. The synthetic strategy typically involves the conversion of the parent alcohol into a suitable chiral directing group. This group then guides the diastereoselective addition of nucleophiles to an imine or a related electrophile.

A key aspect of this methodology is the ability to control the regioselectivity of the nucleophilic attack, leading to either 1,2- or 2,1-diamine products. Furthermore, by carefully selecting the reaction conditions and reagents, it is possible to achieve stereodivergence, providing access to all possible stereoisomers of the target vicinal diamine from a single chiral precursor. This approach highlights the power of auxiliary-based methods in asymmetric synthesis, where the stereochemical information encoded in (S)-phenyl(pyridin-2-yl)methanol is effectively transferred to the final product.

Design and Synthesis of Chiral Ligands and Catalysts

The inherent chirality and the presence of both a hydroxyl group and a nitrogen-containing pyridine (B92270) ring make (S)-phenyl(pyridin-2-yl)methanol an excellent scaffold for the design and synthesis of novel chiral ligands and catalysts.

Incorporation into Bidentate and Tridentate Schiff Bases

(S)-phenyl(pyridin-2-yl)methanol is readily derivatized to form chiral amino alcohols, which are then condensed with various aldehydes or ketones to generate a library of bidentate (N,N) and tridentate (N,N,O) Schiff base ligands. The pyridine nitrogen and the imine nitrogen of the Schiff base can coordinate to a metal center, creating a chiral environment that can induce asymmetry in a variety of chemical transformations. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aldehyde or ketone precursor, allowing for the optimization of their catalytic activity.

Evaluation as Chiral Catalysts for Asymmetric Transformations

The metal complexes of Schiff base ligands derived from (S)-phenyl(pyridin-2-yl)methanol have been evaluated as chiral catalysts in a range of asymmetric transformations. These include, but are not limited to, asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The performance of these catalysts is typically assessed by the enantiomeric excess (ee) and the yield of the product. The modular nature of the ligand synthesis allows for the rapid screening of a variety of catalysts to identify the optimal system for a given reaction.

Derivatization Strategies for Functional Group Transformations

The hydroxyl group of (S)-phenyl(pyridin-2-yl)methanol is a versatile handle for a variety of functional group transformations, enabling its conversion into other valuable synthetic intermediates.

Esterification and Etherification Reactions

The hydroxyl moiety of (S)-phenyl(pyridin-2-yl)methanol can undergo standard esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of a catalyst. Similarly, etherification can be performed using various alkylating agents under basic conditions. These reactions are often high-yielding and proceed with retention of the stereochemical integrity at the chiral center, providing access to a wide array of chiral esters and ethers that can serve as advanced intermediates in multi-step syntheses.

A general one-pot protocol for the conversion of carboxylic acids to their esters using triphenylphosphine (B44618) dibromide, a base, and an alcohol has been reported, which can be applied to chiral alcohols like (S)-phenyl(pyridin-2-yl)methanol. unc.edu This method has been shown to proceed with retention of configuration at the stereogenic center of the alcohol. unc.edu

Conversion to Cyclic Sulfamidates

A significant derivatization strategy involves the conversion of the corresponding amino alcohol, derived from (S)-phenyl(pyridin-2-yl)methanol, into a cyclic sulfamidate. This transformation is typically achieved by reacting the amino alcohol with thionyl chloride and then oxidizing the resulting cyclic sulfamidite. Cyclic sulfamidates are valuable electrophiles in organic synthesis. Their ring-opening with various nucleophiles provides a powerful method for the stereospecific synthesis of a diverse range of functionalized amines and other nitrogen-containing compounds. This strategy has been successfully employed in the synthesis of complex molecules, demonstrating the utility of (S)-phenyl(pyridin-2-yl)methanol as a precursor to these versatile intermediates.

Novel C-C Bond Formation Reactions Utilizing the Pyridyl Scaffold

The pyridyl group within (S)-phenyl(pyridin-2-yl)methanol serves as a powerful directing group in a variety of transition metal-catalyzed C-C bond formation reactions. This is primarily achieved through C-H activation, where the nitrogen atom of the pyridine ring coordinates to the metal center, facilitating the cleavage of a typically inert C-H bond at a specific position. rsc.org This directed approach allows for highly regioselective functionalization of the molecule.

Palladium-catalyzed C-H arylation is a prominent example of such a transformation. nih.gov The pyridyl moiety can direct the arylation of ortho-C-H bonds on the phenyl ring. This strategy provides a direct and atom-economical route to biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. nih.gov The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, a suitable ligand, and an arylating agent, like an aryl halide or boronic acid. The directing group can often be removed or modified after the desired C-C bond has been formed. nih.gov

Beyond the functionalization of C(sp²)-H bonds, methods have also been developed for the palladium-catalyzed γ-arylation of C(sp³)-H bonds in amino acid derivatives bearing a removable N-(2-pyridyl)sulfonyl directing group. rsc.org This demonstrates the versatility of the pyridyl scaffold in directing reactions at different types of C-H bonds, expanding the toolkit for complex molecule synthesis. The development of these novel C-C bond-forming reactions underscores the synthetic utility of the pyridyl group as an internal guide for catalytic processes.

| Catalyst System | Directing Group | C-H Bond Type | Reaction Type | Reference |

| Pd(OAc)₂ | Pyridyl | ortho-C(sp²)-H | Arylation | nih.gov |

| Pd(OAc)₂ | N-(2-pyridyl)sulfonyl | γ-C(sp³)-H | Arylation | rsc.org |

Table 2: Pyridyl-Directed C-C Bond Formation Reactions.

Reductive Dimerization Strategies

Reductive dimerization of carbonyl compounds is a powerful method for the construction of C-C bonds, leading to the formation of 1,2-diols. While direct reductive dimerization of (S)-phenyl(pyridin-2-yl)methanol is not a standard transformation, the corresponding ketone, phenyl(pyridin-2-yl)methanone, can be a substrate for such reactions. Titanium-mediated reductive coupling reactions, often employing low-valent titanium species, are known to facilitate the dimerization of ketones and aldehydes to form pinacols. acs.org This approach could theoretically be applied to phenyl(pyridin-2-yl)methanone to yield the corresponding 1,2-diol dimer.

Another potential, albeit less direct, strategy involves the generation of radical intermediates from the alcohol. Photoredox catalysis has emerged as a mild and efficient way to generate radicals from alcohols. nih.govnih.gov For instance, a dual catalytic system involving photoredox and hydrogen atom transfer (HAT) catalysis can convert alcohols into α-oxy radicals. nih.gov While these radicals are often trapped by other reagents in cross-coupling reactions, under suitable conditions, they could potentially undergo dimerization. This would offer a novel pathway for the reductive dimerization of (S)-phenyl(pyridin-2-yl)methanol, driven by visible light. However, the development of specific protocols for the reductive dimerization of this particular substrate remains an area for further research.

| Precursor | Reagent/Catalyst Type | Potential Product | Reaction Type | Reference |

| Phenyl(pyridin-2-yl)methanone | Low-valent Titanium | 1,2-Diol Dimer | Reductive Coupling | acs.org |

| (S)-Phenyl(pyridin-2-yl)methanol | Photoredox/HAT Catalyst | Dimer | Radical Dimerization | nih.gov |

Table 3: Potential Reductive Dimerization Strategies.

Optimization of Reaction Conditions and Process Development

Solvent Systems and Medium Engineering

Aqueous two-phase systems (ATPS) are emerging as a promising alternative for biocatalytic processes. wikipedia.org These systems, typically formed by mixing two incompatible water-soluble polymers (like polyethylene (B3416737) glycol and dextran) or a polymer and a salt, create two immiscible aqueous phases. wikipedia.orgnih.gov This unique environment offers several advantages for the enzymatic synthesis of chiral alcohols such as (S)-phenyl(pyridin-2-yl)methanol.

The primary benefit of ATPS is the potential for in situ product recovery, which can alleviate product inhibition and shift the reaction equilibrium towards the desired product, thereby increasing the yield. nih.govnih.gov By creating a biocompatible environment, ATPS can enhance the stability and activity of biocatalysts, such as whole cells or isolated enzymes, used in the reduction of the precursor ketone. wikipedia.orgrsc.org The partitioning behavior of substrates and products between the two aqueous phases can be tuned by altering the system's composition, which aids in simplifying downstream processing. nih.gov This technique has shown great potential for the efficient extraction and purification of various biological compounds. nih.gov

Biphasic systems, which consist of an aqueous phase and an immiscible organic solvent, are frequently used to overcome the low aqueous solubility of hydrophobic substrates like phenyl(pyridin-2-yl)methanone. In the biocatalytic reduction to (S)-phenyl(pyridin-2-yl)methanol, a whole-cell two-phase system can significantly improve conversion rates compared to reactions in a purely aqueous medium. For instance, in the synthesis of other chiral alcohols, the conversion was found to be approximately 70-fold higher when using a solvent like dibutyl phthalate (B1215562) compared to water alone. nih.gov

Deep eutectic solvents (DESs) represent a newer class of green solvents that are being explored as alternatives to traditional organic solvents or as additives in biphasic systems. rsc.orgresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than that of its individual components. researchgate.net They are non-volatile, have high thermal stability, and can dissolve a wide range of compounds. researchgate.net In biphasic reactions, DESs can act as surfactants, increasing the interfacial area between the aqueous and organic phases, which can lead to a more than six-fold increase in reaction rates. rsc.org Furthermore, specific chiral DESs can be designed to act as both the solvent and the chiral selector, potentially enhancing the enantioselectivity of the reaction. researchgate.net

Process Parameter Optimization

Beyond the solvent system, the optimization of key physical and chemical process parameters is crucial for maximizing the yield and enantioselectivity of the synthesis of (S)-phenyl(pyridin-2-yl)methanol.

Temperature, pressure, and pH are fundamental parameters that must be precisely controlled, particularly in catalytic reactions.

Temperature: This parameter has a dual effect on enzymatic reactions. Initially, an increase in temperature raises the catalytic activity. nih.gov However, beyond an optimal point, high temperatures can lead to enzyme denaturation and loss of activity. nih.govresearchgate.net For the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone, reaction temperatures are typically optimized to balance reaction rate and catalyst stability. For example, specific catalytic systems have been operated at temperatures ranging from 40°C to 80°C. google.com In one instance, a reaction at 60°C yielded 96% of the product, while a similar reaction at 80°C yielded 95% but with a slightly higher enantiomeric excess (e.e.) of 95%. google.com

Pressure: In asymmetric catalytic hydrogenation, hydrogen pressure is a critical variable. Higher pressures generally increase the concentration of dissolved hydrogen, which can accelerate the reaction rate. However, the effect on enantioselectivity can vary depending on the catalyst and substrate. For the synthesis of the related (R)-enantiomer, reactions have been successfully carried out at hydrogen pressures between 3.0 MPa and 5.0 MPa. google.com

pH: The pH of the reaction medium is especially critical for enzymatic reductions. Enzymes exhibit optimal activity and stability within a narrow pH range, and deviations can lead to a significant loss of function. nih.govresearchgate.net For carbonyl reductases, which are often used for synthesizing chiral alcohols, the optimal pH is typically in the slightly acidic to neutral range (pH 5.0-7.4). nih.govresearchgate.net

The table below summarizes the effect of different temperatures and pressures on the synthesis of the related (R)-phenyl(pyridin-2-yl)methanol, as reported in a patent for its preparation. google.com

| Temperature (°C) | Pressure (MPa) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 40 | 3.0 | 84 | 94 |

| 40 | 5.0 | 93 | 94 |

| 60 | 3.0 | 96 | 93 |

| 80 | 3.0 | 95 | 95 |

This data is for the synthesis of the (R)-enantiomer but illustrates the typical influence of these parameters.

Additives can dramatically influence the outcome of an asymmetric synthesis by modifying the catalyst structure or the transition state of the reaction. researchgate.netacs.org In the asymmetric hydrogenation of ketones, the addition of a base is common. For example, bases such as lithium tert-butoxide and potassium tert-butoxide have been used in the synthesis of phenyl(pyridin-2-yl)methanol (B192787) derivatives. google.com These bases can play a role in the activation of the catalyst or the substrate, leading to higher yields and selectivity. The presence of certain aromatic additives has also been shown to enhance yield and enantioselectivity in organocatalysis by stabilizing the transition state through non-covalent interactions. chemrxiv.org The use of additives can sometimes improve the yield significantly, as seen in cases where employing both an acid and a base raised the yield to 76%. researchgate.net